molecular formula C25H24N2O4 B11006554 N,3-bis(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N,3-bis(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11006554
M. Wt: 416.5 g/mol
InChI Key: FOKIKVXITUOPCJ-UHFFFAOYSA-N
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Description

N,3-BIS(4-METHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-BIS(4-METHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine, followed by cyclization and further functionalization to introduce the isoquinoline and carboxamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N,3-BIS(4-METHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic rings.

Scientific Research Applications

N,3-BIS(4-METHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,3-BIS(4-METHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,3-BIS(4-METHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE include other isoquinoline derivatives and compounds with similar aromatic structures. Examples include:

  • 4-Hydroxy-2-quinolones
  • N,N’-Bis(4-methoxyphenyl)malonamide
  • 2,2-Bis(4-methoxyphenyl)propane

Uniqueness

What sets N,3-BIS(4-METHOXYPHENYL)-2-METHYL-1-OXO-1,2,3,4-TETRAHYDRO-4-ISOQUINOLINECARBOXAMIDE apart from these similar compounds is its specific combination of functional groups and overall molecular architecture. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N,3-bis(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-27-23(16-8-12-18(30-2)13-9-16)22(20-6-4-5-7-21(20)25(27)29)24(28)26-17-10-14-19(31-3)15-11-17/h4-15,22-23H,1-3H3,(H,26,28)

InChI Key

FOKIKVXITUOPCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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